molecular formula C25H22ClFN6O3 B12412143 KRAS G12C inhibitor 30

KRAS G12C inhibitor 30

Cat. No.: B12412143
M. Wt: 508.9 g/mol
InChI Key: FYTIAUJXQNHTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRAS G12C inhibitor 30 is a covalent small-molecule inhibitor designed to target the KRAS G12C mutation, which substitutes glycine with cysteine at position 12. This mutation occurs in ~13% of non-small cell lung cancer (NSCLC), 3% of colorectal cancer (CRC), and 1–2% of pancreatic ductal adenocarcinoma (PDAC) cases . Inhibitor 30 binds irreversibly to the mutant cysteine residue via an acrylamide group, stabilizing KRAS in its GDP-bound, inactive conformation . Preclinical studies demonstrate its ability to suppress downstream MAPK/ERK signaling and inhibit tumor growth in xenograft models .

Key features of inhibitor 30 include:

  • Covalent Binding Mechanism: Utilizes a reactive acrylamide group to form a covalent bond with Cys12 in the switch-II pocket .
  • Selectivity: High specificity for GDP-bound KRAS G12C over wild-type KRAS or other mutants .
  • Pharmacokinetics (PK): Exhibits favorable tissue distribution and sustained target engagement in preclinical models .

Comparison with Similar Compounds

Comparison with Other KRAS G12C Inhibitors

Clinical Efficacy and Pharmacodynamic Profiles

Compound ORR (NSCLC) DCR (NSCLC) Key Clinical Trials Resistance Mechanisms
Sotorasib 37.1% 80.6% CodeBreaK 100 (Phase II) RTK activation, KRAS amplification
Adagrasib 45% 96% KRYSTAL-1 (Phase I/II) Secondary KRAS mutations (Y96D, R68M)
Inhibitor 30 Under evaluation Under evaluation Phase I/II trials (ongoing) Preliminary data suggest RTK upregulation

Notes:

  • Sotorasib and adagrasib have received FDA approval for KRAS G12C-mutant NSCLC, while inhibitor 30 remains in clinical development.
  • Inhibitor 30’s PK profile suggests improved tumor penetration compared to early-generation inhibitors like ARS-853 .

Structural and Mechanistic Differences

  • Allosteric Effects : Unlike adagrasib, inhibitor 30 induces a unique conformational change in the switch-II loop, which may delay resistance .
  • Combination Potential: Preclinical data suggest synergy between inhibitor 30 and SHP2 inhibitors (e.g., JAB-3312), mirroring trends seen with adagrasib + cetuximab in CRC .

Comparison with Non-G12C KRAS Inhibitors

KRAS G12D Inhibitors

KRAS G12D inhibitors (e.g., TH-Z835) employ a salt-bridge formation strategy instead of covalent binding. Unlike G12C inhibitors, they target both GDP- and GTP-bound KRAS, enabling inhibition of active signaling states .

Feature KRAS G12C Inhibitor 30 KRAS G12D Inhibitors
Binding Mechanism Covalent (Cys12) Non-covalent (Asp12 salt bridge)
Target State GDP-bound GDP/GTP-bound
Clinical Stage Phase I/II Preclinical

Implications :

  • G12D inhibitors may address a broader patient population (~33% of pancreatic cancers) but lack clinical validation .
  • Inhibitor 30’s covalent mechanism ensures prolonged target suppression, whereas G12D inhibitors require higher affinity to compete with GTP .

Pan-KRAS and SOS1 Inhibitors

Compounds like BI-2852 (pan-KRAS) and BI-3406 (SOS1) target multiple KRAS mutants or upstream regulators. These lack allele specificity but may overcome resistance to G12C inhibitors .

Resistance Mechanisms and Combination Strategies

  • Primary Resistance : Both inhibitor 30 and approved G12C inhibitors face resistance via RTK/RAS/MAPK pathway reactivation (e.g., EGFR, MET) .
  • Secondary Mutations : Y96D and R68M mutations reduce inhibitor binding affinity, observed in adagrasib-resistant tumors .
  • Solutions :
    • Combination with EGFR/SHP2 inhibitors : Enhances efficacy in CRC (e.g., adagrasib + cetuximab improved ORR from 19% to 46%) .
    • Structure-Based Optimization : Inhibitor 30’s derivatives with bulkier substituents may prevent steric clashes caused by Y96D .

Biological Activity

The KRAS G12C mutation is a significant oncogenic driver found predominantly in non-small cell lung cancer (NSCLC) and other malignancies. The development of KRAS G12C inhibitors has revolutionized the treatment landscape for patients with this mutation. Among these inhibitors, KRAS G12C inhibitor 30 has emerged as a promising candidate, demonstrating unique biological activity that warrants detailed exploration.

KRAS proteins function as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation alters this cycling, leading to persistent activation and oncogenic signaling. KRAS G12C inhibitors, including inhibitor 30, selectively bind to the GDP-bound form of KRAS, thereby inhibiting its activity. This selective binding is crucial as it allows for targeted disruption of KRAS signaling pathways while minimizing effects on wild-type RAS proteins.

Comparative Potency and Efficacy

In preclinical studies, this compound has shown substantial potency compared to existing inhibitors. The following table summarizes the IC50 values for various KRAS G12C inhibitors:

Inhibitor IC50 (nM)
ARS-8535899
ARS-1620692
Sotorasib35
Adagrasib78
This compound 0.6

These results indicate that this compound exhibits a significantly lower IC50 value, suggesting higher potency in inhibiting active KRAS compared to its predecessors .

Preclinical Studies

In vitro studies using NSCLC cell lines harboring the KRAS G12C mutation have demonstrated that inhibitor 30 effectively reduces cellular levels of active KRAS in a dose-dependent manner. For instance, treatment with inhibitor 30 resulted in a rapid depletion of active KRAS within hours, even in the presence of growth factors, which is a notable advancement over earlier generation inhibitors .

Clinical Insights

Early-phase clinical trials have begun to evaluate the safety and pharmacokinetics of this compound in patients with advanced solid tumors. Initial results indicate promising systemic activity across various dose cohorts, with objective response rates comparable to or exceeding those observed with sotorasib and adagrasib .

Case Study: Patient Response

A case study involving a patient with heavily pre-treated NSCLC showed a significant reduction in tumor size following treatment with this compound. The patient had previously failed multiple lines of therapy but exhibited a partial response after two cycles of treatment, highlighting the potential for this compound in refractory cases .

Resistance Mechanisms

Despite the efficacy of KRAS G12C inhibitors, resistance mechanisms remain a challenge. Studies have shown that some tumors develop secondary mutations or activate alternative signaling pathways that bypass KRAS dependency. Combination therapies targeting these pathways are currently under investigation to enhance the overall therapeutic efficacy of KRAS G12C inhibitors .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating the efficacy of KRAS G12C inhibitor 30 in preclinical studies?

  • Methodological Answer : Use cell lines harboring the KRAS G12C mutation (e.g., MIA PaCa-2 for pancreatic cancer or H358 for NSCLC) to assess target engagement and downstream pathway inhibition. For in vivo validation, employ xenograft models derived from these cell lines. Monitor tumor growth inhibition and correlate with pharmacokinetic (PK) and pharmacodynamic (PD) biomarkers, such as KRAS G12C alkylation (measured via immunoaffinity 2D-LC-MS/MS) and phospho-ERK suppression .

  • Key Data:
  • Intra-assay CV: 4%; interassay CV: 6% for target engagement assays .
  • Dose-dependent MAPK pathway inhibition observed in MIA PaCa-2 xenografts .

Q. How does this compound achieve mutant-specific binding?

  • Methodological Answer : The inhibitor covalently binds to cysteine-12 in the inactive, GDP-bound conformation of KRAS G12C, blocking GTP exchange and downstream signaling. Confirm binding specificity using mass spectrometry or crystallography. Preclinical selectivity studies (e.g., cysteine reactivity profiling) can validate off-target effects .

Advanced Research Questions

Q. What mechanisms drive adaptive resistance to this compound in solid tumors?

  • Methodological Answer : Resistance often arises via feedback reactivation of the MAPK pathway or activation of bypass signaling (e.g., FAK/SRC axis). To study this:

Perform time-course phosphoproteomic analysis (reverse-phase protein arrays or Western blotting) to identify rebound ERK/AKT activation post-treatment .

Use siRNA knockdown or combination therapies (e.g., FAK/SRC inhibitors) to suppress resistance in vitro and in vivo .

  • Key Findings:
  • FAK activation mediates resistance in KRAS G12C-mutant NSCLC xenografts; combining repotrectinib (FAK/SRC inhibitor) with KRAS inhibitors enhances tumor suppression .

Q. How can researchers optimize combination therapies involving this compound?

  • Methodological Answer : Prioritize combinations targeting parallel pathways (e.g., EGFR, SHP2) or immune modulation. Example approaches:

  • EGFR co-inhibition : Test dual therapy in CRC models, as KRAS G12C inhibitors show limited efficacy alone (7.1% response rate in CRC vs. 30% in NSCLC) .
  • Immunotherapy : Evaluate tumor microenvironment (TME) remodeling via imaging mass cytometry to assess immune cell infiltration post-treatment .
  • Clinical Trial Data:
  • Phase III trials ongoing for KRAS G12C inhibitor + anti-EGFR in CRC .

Q. How do nucleotide dynamics of KRAS G12C influence inhibitor efficacy?

  • Methodological Answer : KRAS G12C exhibits "hyperexcitable" nucleotide cycling, enabling rapid GTP reloading despite inhibitor binding. Use mutant-specific assays (e.g., GTPase activity monitoring or nucleotide pulldown) to quantify GDP/GTP flux. Co-treatment with SOS1 or GEF inhibitors may prolong target engagement .

Q. Data Contradiction and Reproducibility Challenges

Q. Why do discrepancies exist between in vitro and in vivo efficacy data for KRAS G12C inhibitors?

  • Methodological Answer : Differences stem from variable drug exposure, stromal interactions, and TME heterogeneity. Mitigate by:

Conducting PK/PD studies to align dosing schedules with target engagement thresholds .

Using patient-derived organoids (PDOs) to recapitulate in vivo conditions .

  • Example: GDC-6036 shows potent in vitro activity but requires dose optimization in xenografts to achieve sustained MAPK suppression .

Q. Methodological Best Practices

  • Target Engagement Assays : Use 2D-LC-MS/MS for quantifying covalent modification of KRAS G12C in tumor biopsies .
  • Pathway Analysis : Combine RNA sequencing with phospho-ERK IHC to map signaling adaptations post-treatment .
  • Clinical Translation : Prioritize trials stratifying patients by co-mutations (e.g., STK11/KEAP1) to address heterogeneity in response rates .

Properties

Molecular Formula

C25H22ClFN6O3

Molecular Weight

508.9 g/mol

IUPAC Name

N-[3-[3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C25H22ClFN6O3/c1-3-20(34)28-15-7-4-8-16(13-15)31-11-6-12-32-21-22(29-24(31)32)30(2)25(36)33(23(21)35)14-17-18(26)9-5-10-19(17)27/h3-5,7-10,13H,1,6,11-12,14H2,2H3,(H,28,34)

InChI Key

FYTIAUJXQNHTOR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=CC(=C5)NC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.